

Isotopic Purity of Fmoc-Phe-OH-¹³C₉,¹⁵N: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-Phe-OH-¹³C₉,¹⁵N

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) fully labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). High isotopic enrichment of this compound is critical for its applications in quantitative proteomics, biomolecular Nuclear Magnetic Resonance (NMR), and as an internal standard in mass spectrometry-based assays. This document details the significance of isotopic purity, methods for its determination, and typical specifications.

The Significance of Isotopic Purity

Fmoc-Phe-OH-¹³C₉,¹⁵N is a stable isotope-labeled amino acid used extensively in peptide synthesis and research.^{[1][2]} The heavy isotopes (¹³C and ¹⁵N) act as tracers, allowing researchers to differentiate the labeled molecule from its natural-abundance counterpart in complex biological systems.^{[3][4]} The accuracy and precision of experiments, such as quantifying protein turnover or drug metabolism, are directly dependent on the isotopic purity of the labeled compound.^[5] Low isotopic enrichment can introduce significant errors in quantification and complicate data analysis.

Quantitative Data: Product Specifications

The isotopic and chemical purity of commercially available Fmoc-Phe-OH-¹³C₉,¹⁵N are key indicators of its quality. The data below represents typical specifications from leading suppliers.

Parameter	Specification	Description
Isotopic Purity (^{13}C)	$\geq 98\text{-}99$ atom %	The percentage of molecules containing ^{13}C at all nine carbon positions of the phenylalanine moiety.
Isotopic Purity (^{15}N)	$\geq 98\text{-}99$ atom %	The percentage of molecules containing ^{15}N at the nitrogen position.
Chemical Purity	$\geq 98\%$	The percentage of the compound that is Fmoc-Phe-OH- $^{13}\text{C}_9,^{15}\text{N}$, as determined by methods like HPLC.
Molecular Weight	397.36 g/mol	The molecular weight of the fully labeled compound ($\text{C}_{15}^{13}\text{C}_9\text{H}_{21}^{15}\text{NO}_4$).
Mass Shift	M+10	The mass difference compared to the unlabeled isotopologue ($\text{C}_{24}\text{H}_{21}\text{NO}_4$, MW: 387.4 g/mol).

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic enrichment for compounds like Fmoc-Phe-OH- $^{13}\text{C}_9,^{15}\text{N}$ primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

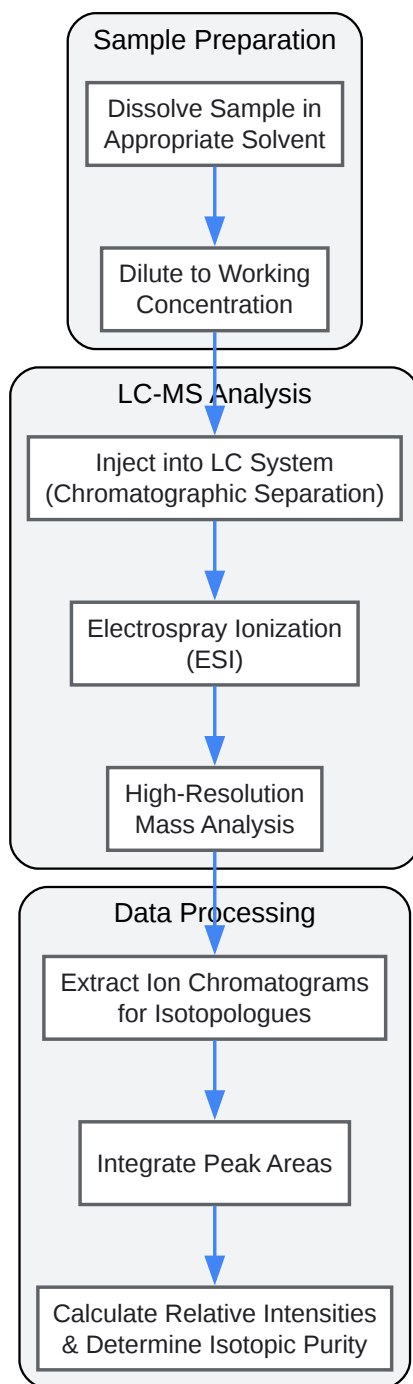
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z), making it ideal for determining the distribution of isotopes within a molecule. High-resolution mass spectrometry (HRMS) is often employed for its ability to accurately resolve different isotopologues.

Detailed Methodology:

- **Sample Preparation:** A stock solution of Fmoc-Phe-OH- $^{13}\text{C}_9$, ^{15}N is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. The sample is further diluted to an appropriate concentration for analysis.
- **Chromatographic Separation (LC-MS):** The sample is injected into a Liquid Chromatography (LC) system. A reversed-phase C18 column is typically used to separate the analyte from any potential impurities before it enters the mass spectrometer.
- **Ionization:** Electrospray ionization (ESI) is commonly used to generate ions of the analyte in the gas phase with minimal fragmentation.
- **Mass Analysis:** The mass analyzer scans a range of m/z values to detect the molecular ions corresponding to the unlabeled compound (M), the fully labeled compound (M+10), and any partially labeled intermediates.
- **Data Analysis:** The isotopic purity is calculated by comparing the integrated peak intensity of the fully labeled isotopologue (M+10) to the sum of intensities of all relevant isotopologue peaks. Corrections may be necessary to account for the natural isotopic abundance of elements in the molecule.

Workflow for Isotopic Purity Assessment by Mass Spectrometry

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Caption: Workflow for isotopic purity assessment using Mass Spectrometry.

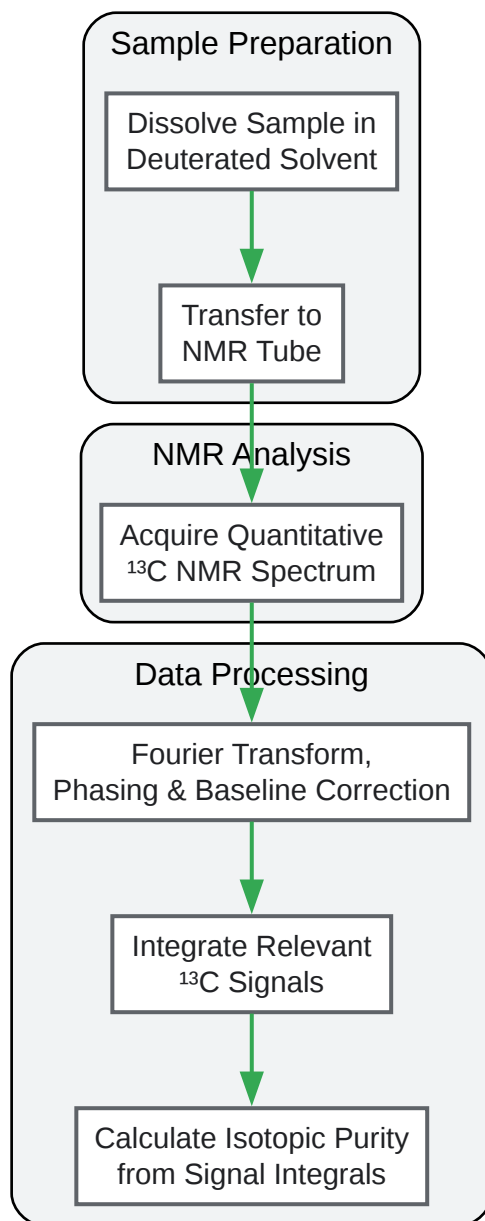
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can directly quantify the abundance of NMR-active nuclei like ^{13}C at specific atomic positions.

Detailed Methodology:

- **Sample Preparation:** A precise amount of the Fmoc-Phe-OH- $^{13}\text{C}_9,^{15}\text{N}$ sample is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- **Data Acquisition:** A ^{13}C NMR spectrum is acquired. A quantitative ^{13}C NMR experiment with a sufficient relaxation delay and proton decoupling is crucial for accurate integration.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected using appropriate software.
- **Purity Calculation:** The integral of the peaks corresponding to the nine ^{13}C -labeled carbons in the phenylalanine moiety is compared against the integrals of any residual signals at the chemical shifts expected for their ^{12}C counterparts. More commonly for highly enriched samples, the purity is confirmed by the absence of ^{12}C signals and the clear presence of ^{13}C - ^{13}C coupling patterns. The comparison to an internal standard of known concentration can also be used for quantification.

Workflow for Isotopic Purity Assessment by NMR Spectroscopy



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Caption: Workflow for isotopic purity assessment using NMR spectroscopy.

Conclusion

The isotopic purity of Fmoc-Phe-OH- $^{13}\text{C}_9,^{15}\text{N}$ is a critical parameter that underpins its successful application in advanced research and development. For professionals in drug development and proteomics, verifying the isotopic enrichment using robust analytical methods like high-resolution mass spectrometry and quantitative NMR is essential for generating reliable and reproducible data. The methodologies and specifications outlined in this guide serve as a comprehensive resource for ensuring the quality and suitability of this vital research compound.

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